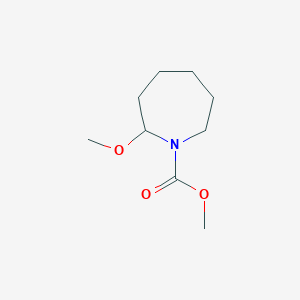
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with chlorine atoms attached to specific positions. Benzazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine typically involves the cyclization of appropriate precursors. One common method includes the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This one-pot condensation process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired benzazepine compound .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. Improved processes have been developed to minimize the number of synthetic steps and reduce the formation of by-products. These methods often utilize isocyanide reagents and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorine atoms or other positions on the benzazepine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted benzazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Benzazepine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as anxiolytic, anticonvulsant, and antipsychotic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-2-oxo-3H-2lambda~5~-benzazepine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to benzodiazepine receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis .
Similar Compounds:
Midazolam: An imidazobenzodiazepine with similar pharmacological properties, used as an anesthetic and sedative.
Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects, commonly prescribed for anxiety disorders.
Climazolam: Another imidazobenzodiazepine with sedative and hypnotic properties
Uniqueness: this compound stands out due to its specific substitution pattern and unique chemical structure. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
| 81078-25-3 | |
Molekularformel |
C16H11Cl2NO |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
8-chloro-1-(2-chlorophenyl)-2-oxido-3H-2-benzazepin-2-ium |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-7-11-4-3-9-19(20)16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2 |
InChI-Schlüssel |
CMIISQCJRYGUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C(C=C(C=C2)Cl)C(=[N+]1[O-])C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


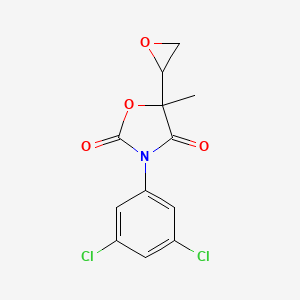
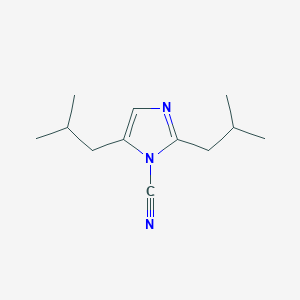

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/no-structure.png)
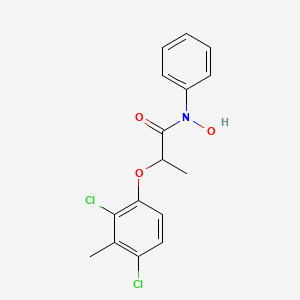

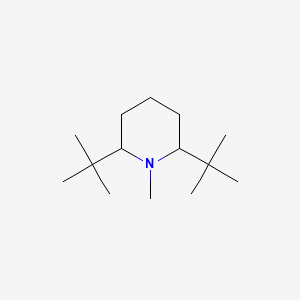
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
